molecular formula C13H17N3S B11766985 N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine

Cat. No.: B11766985
M. Wt: 247.36 g/mol
InChI Key: PEEWCCFFOSLWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine is a chemical compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure This particular compound is characterized by the presence of an isobutyl group and an o-tolyl group attached to the thiadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of o-tolyl hydrazine with isobutyric acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazone, which then cyclizes to form the thiadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiadiazole ring to a dihydrothiadiazole.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the aromatic ring or the thiadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Dihydrothiadiazole derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Studied for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied. For example, in antimicrobial applications, it may inhibit the growth of microorganisms by interfering with essential metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    N-Isobutyl-5-(p-tolyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a para-tolyl group instead of an ortho-tolyl group.

    N-Isobutyl-5-(m-tolyl)-1,3,4-thiadiazol-2-amine: Similar structure but with a meta-tolyl group.

    N-Isobutyl-5-phenyl-1,3,4-thiadiazol-2-amine: Lacks the methyl group on the aromatic ring.

Uniqueness

N-Isobutyl-5-(o-tolyl)-1,3,4-thiadiazol-2-amine is unique due to the specific positioning of the o-tolyl group, which can influence its chemical reactivity and biological activity. The presence of the isobutyl group also contributes to its distinct properties compared to other thiadiazole derivatives.

Properties

Molecular Formula

C13H17N3S

Molecular Weight

247.36 g/mol

IUPAC Name

5-(2-methylphenyl)-N-(2-methylpropyl)-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C13H17N3S/c1-9(2)8-14-13-16-15-12(17-13)11-7-5-4-6-10(11)3/h4-7,9H,8H2,1-3H3,(H,14,16)

InChI Key

PEEWCCFFOSLWPW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NN=C(S2)NCC(C)C

Origin of Product

United States

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